3-acetylpyridin-2(1H)-one

Description

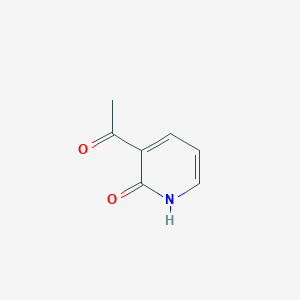

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-acetyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5(9)6-3-2-4-8-7(6)10/h2-4H,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKHYSXTVOVOHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40489719 | |

| Record name | 3-Acetylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40489719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62838-65-7 | |

| Record name | 3-Acetylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40489719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetylpyridin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-acetylpyridin-2(1H)-one

This technical guide provides a comprehensive overview of a primary synthesis pathway for 3-acetylpyridin-2(1H)-one, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. The described methodology is a two-step process commencing with the synthesis of the key intermediate, 3-cyanopyridin-2(1H)-one, followed by its conversion to the final product.

Step 1: Synthesis of 3-cyanopyridin-2(1H)-one

The initial step focuses on the creation of the 3-cyanopyridin-2(1H)-one scaffold. A common and effective method for this is the cyclocondensation reaction of ethyl 2-cyano-3-ethoxyacrylate with formamide. This approach provides a straightforward route to the pyridone ring system.

Experimental Protocol: Synthesis of 3-cyanopyridin-2(1H)-one

Materials:

-

Ethyl 2-cyano-3-ethoxyacrylate

-

Formamide

-

Ethanol

-

Hydrochloric acid (for workup)

Procedure:

-

A mixture of ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) and formamide (excess, acting as both reactant and solvent) is heated at reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The cooled mixture is poured into ice-water and acidified with hydrochloric acid to precipitate the product.

-

The resulting solid is collected by filtration, washed with cold water, and dried to afford 3-cyanopyridin-2(1H)-one.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Quantitative Data for the Synthesis of 3-cyanopyridin-2(1H)-one

| Parameter | Value |

| Reactants | Ethyl 2-cyano-3-ethoxyacrylate, Formamide |

| Reaction Type | Cyclocondensation |

| Typical Yield | 60-70% |

| Physical State | Solid |

Step 2: Synthesis of this compound

The second and final step involves the conversion of the cyano group at the 3-position of the pyridone ring into an acetyl group. This transformation is effectively achieved through a Grignard reaction, a classic method for forming carbon-carbon bonds. The nitrile group reacts with a methylmagnesium halide (e.g., methylmagnesium bromide) to form an imine intermediate, which is subsequently hydrolyzed to yield the desired ketone. This reaction is analogous to the synthesis of 3-acetylpyridine-2(1H)-thiones from their corresponding 3-cyano precursors using methyllithium, indicating the feasibility of this approach for the oxygen-containing analogue.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

3-cyanopyridin-2(1H)-one

-

Methylmagnesium bromide (solution in a suitable ether solvent, e.g., THF or diethyl ether)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Aqueous solution of a weak acid (e.g., ammonium chloride) for workup

-

Hydrochloric acid (for hydrolysis)

Procedure:

-

A solution of 3-cyanopyridin-2(1H)-one (1 equivalent) in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled in an ice bath.

-

A solution of methylmagnesium bromide (approximately 1.2-1.5 equivalents) in THF or diethyl ether is added dropwise to the cooled solution of the starting material.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period, with the progress monitored by TLC.

-

The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is then treated with aqueous hydrochloric acid and heated to facilitate the hydrolysis of the intermediate imine to the ketone.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Quantitative Data for the Synthesis of this compound

| Parameter | Value |

| Reactants | 3-cyanopyridin-2(1H)-one, Methylmagnesium bromide |

| Reaction Type | Grignard Reaction followed by Hydrolysis |

| Reported Yield | 50-65% (Estimated based on analogous reactions) |

| Physical State | Solid |

Visualizing the Synthesis Pathway

The following diagrams illustrate the overall synthetic route and the mechanism of the key transformation step.

Caption: Overall synthesis pathway for this compound.

Caption: Mechanism of the Grignard reaction and hydrolysis step.

References

An In-depth Technical Guide to 3-acetylpyridin-2(1H)-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 3-acetylpyridin-2(1H)-one (CAS No: 62838-65-7). Due to the limited availability of direct experimental data for this specific compound, this document combines available information with theoretical knowledge and data from analogous structures to present a thorough profile. This guide covers the compound's structure, including its crucial tautomeric relationship with 3-acetyl-2-hydroxypyridine, its physicochemical properties, and proposed experimental protocols for its synthesis and characterization. All quantitative data is summarized for clarity, and key relationships are visualized using diagrams.

Chemical Structure and Tautomerism

This compound is a heterocyclic compound featuring a pyridine ring substituted with an acetyl group at the 3-position and a carbonyl group at the 2-position. A key characteristic of this molecule is its existence in equilibrium with its tautomeric form, 3-acetyl-2-hydroxypyridine. The pyridin-2(1H)-one form is generally considered the more stable tautomer in most conditions.

The structure and basic identifiers of this compound are as follows:

-

IUPAC Name: 3-acetyl-1H-pyridin-2-one[]

-

CAS Number: 62838-65-7[][2]

-

Molecular Formula: C₇H₇NO₂[][2]

-

Canonical SMILES: CC(=O)C1=CC=CNC1=O[]

-

InChI Key: PYKHYSXTVOVOHV-UHFFFAOYSA-N[]

The tautomeric equilibrium between the pyridone and hydroxypyridine forms is a fundamental aspect of its chemistry, influencing its reactivity and potential biological activity.

Caption: Tautomeric equilibrium of this compound.

Chemical Properties

While specific experimental data for this compound is scarce, some properties have been computed or are available from suppliers. It is important to distinguish these from the well-documented properties of its isomer, 3-acetylpyridine (CAS 350-03-8).

| Property | Value | Source |

| Molecular Weight | 137.14 g/mol | [][2] |

| Physical Form | Solid | |

| Boiling Point | 328.725 °C at 760 mmHg (Computed) | [] |

| Density | 1.218 g/cm³ (Computed) | [] |

| LogP | 0.57750 (Computed) | [] |

| Exact Mass | 137.047678466 | [] |

Experimental Protocols

Proposed Synthesis

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Methodology:

-

Reaction Setup: To a solution of 3-cyano-2-hydroxypyridine in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C, a solution of methyl lithium (or methylmagnesium bromide) in diethyl ether is added dropwise with stirring.

-

Reaction Progression: The reaction mixture is allowed to stir at 0 °C for a specified period and then gradually warmed to room temperature to ensure the completion of the addition reaction to the nitrile group.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield this compound.

Characterization

The characterization of the synthesized this compound would rely on standard spectroscopic techniques. Below are the expected spectral characteristics.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons of the acetyl group (a singlet), and distinct signals for the protons on the pyridine ring. The chemical shifts and coupling patterns of the ring protons would be indicative of their positions relative to the substituents. The N-H proton of the pyridone ring would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display signals for the two carbonyl carbons (one from the acetyl group and one from the pyridone ring), the methyl carbon, and the carbons of the pyridine ring.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum is anticipated to show characteristic absorption bands for:

-

The N-H stretching vibration of the amide group in the pyridone ring.

-

The C=O stretching vibrations for both the ketone and the amide carbonyl groups.

-

C-H stretching and bending vibrations for the aromatic ring and the methyl group.

3.2.3. Mass Spectrometry (MS)

Mass spectrometric analysis should confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the acetyl group and other characteristic cleavages of the pyridine ring.

Potential Applications

While the biological activity of this compound itself is not extensively documented, the pyridin-2(1H)-one scaffold is present in many biologically active compounds. Derivatives of this core structure are of interest in drug discovery for their potential as enzyme inhibitors and receptor modulators. Given its structure, this compound serves as a valuable building block for the synthesis of more complex molecules in medicinal chemistry.[]

Conclusion

This compound is a heterocyclic compound of interest due to its structural features, particularly its tautomeric nature and its potential as a synthetic intermediate. While there is a notable lack of specific experimental data in the public domain, this guide provides a foundational understanding of its properties and structure based on available information and chemical principles. Further experimental investigation is warranted to fully elucidate its chemical and biological profile, which will be invaluable for its application in research and development.

References

An In-depth Technical Guide on the Spectroscopic Data of 3-acetylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed overview of the spectroscopic data for 3-acetylpyridin-2(1H)-one. Due to the limited availability of published spectra for this specific compound, this guide presents data for a closely related derivative, alongside a comprehensive analysis of the expected spectral characteristics based on its structure. Furthermore, it includes data for the analogous compound, 3-acetylpyridine, to provide a comparative reference. This guide also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and includes a workflow diagram for spectroscopic analysis.

Spectroscopic Data Presentation

¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the acetyl group protons, the protons on the pyridine ring, and the N-H proton. The chemical shifts will be influenced by the electron-withdrawing nature of the acetyl group and the pyridinone ring system.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~10-12 | br s | 1H | N-H |

| ~7.5-8.5 | m | 2H | Pyridine ring CH |

| ~6.5-7.0 | t | 1H | Pyridine ring CH |

| ~2.5 | s | 3H | -COCH₃ |

Note: These are predicted values based on general principles of NMR spectroscopy and comparison with similar structures.

For a derivative, 3-acetyl-4-(4-(dimethylamino) phenyl) -6-(7-hydroxy-2-oxo-2H-chromen-3-yl)pyridin-2(1H)-one, a singlet for the methyl protons has been reported at 2.3 ppm, and a singlet for a hydroxyl proton at 10.5 ppm.[1]

Table 2: ¹H NMR Spectral Data for 3-acetylpyridine

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.22 | d | 1.8 | H-2 |

| 8.81 | dd | 4.8, 1.6 | H-6 |

| 8.29 | dt | 8.0, 1.9 | H-4 |

| 7.47 | ddd | 8.0, 4.8, 0.8 | H-5 |

| 2.66 | s | - | -COCH₃ |

Solvent: CDCl₃. Data sourced from public databases.[2]

¹³C NMR Data

The ¹³C NMR spectrum of this compound will feature signals for the carbonyl carbons of the acetyl and pyridinone groups, as well as for the carbons of the pyridine ring and the methyl group.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~195-200 | Acetyl C=O |

| ~160-165 | Pyridinone C=O |

| ~140-150 | Pyridine ring C |

| ~130-140 | Pyridine ring CH |

| ~115-125 | Pyridine ring C |

| ~105-115 | Pyridine ring CH |

| ~25-30 | -COCH₃ |

Note: These are predicted values.

Table 4: ¹³C NMR Spectral Data for 3-acetylpyridine

| Chemical Shift (δ) ppm | Assignment |

| 196.8 | C=O |

| 154.1 | C-6 |

| 150.1 | C-2 |

| 135.9 | C-4 |

| 131.9 | C-3 |

| 123.7 | C-5 |

| 26.8 | -CH₃ |

Solvent: CDCl₃. Data sourced from public databases.[3][4]

IR Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, the C=O groups, and the C=C and C-N bonds of the aromatic ring.

Table 5: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3400 | Medium | N-H stretch |

| ~1680-1700 | Strong | Acetyl C=O stretch |

| ~1640-1660 | Strong | Pyridinone C=O stretch |

| ~1550-1600 | Medium | C=C and C=N stretches |

Note: These are predicted values.

Table 6: IR Spectral Data for 3-acetylpyridine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak | Aromatic C-H stretch |

| ~1690 | Strong | C=O stretch |

| ~1580, 1470, 1420 | Medium | Aromatic C=C/C=N stretch |

Sample preparation: Neat (liquid film). Data sourced from public databases.[5]

Mass Spectrometry (MS) Data

The mass spectrum of this compound would show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

Table 7: Predicted MS Data for this compound

| m/z | Relative Intensity | Assignment |

| 137 | High | [M]⁺ (Molecular Ion) |

| 122 | Medium | [M - CH₃]⁺ |

| 94 | Medium | [M - COCH₃]⁺ |

| 43 | High | [CH₃CO]⁺ |

Note: These are predicted fragmentation patterns.

Table 8: MS Data for 3-acetylpyridine

| m/z | Relative Intensity (%) | Assignment |

| 121 | 100 | [M]⁺ (Molecular Ion) |

| 106 | 75 | [M - CH₃]⁺ |

| 78 | 50 | [Pyridine]⁺ |

| 51 | 60 | Fragmentation product of pyridine ring |

| 43 | 95 | [CH₃CO]⁺ |

Ionization method: Electron Ionization (EI). Data sourced from public databases.[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from the synthesis of related 3-acetylpyridine-2(1H)-thiones.[7] This would involve the reaction of 3-cyanopyridin-2(1H)-one with an organometallic reagent such as methyllithium or a Grignard reagent like methylmagnesium bromide.

Procedure:

-

3-Cyanopyridin-2(1H)-one is dissolved in a suitable anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to a low temperature (e.g., -78 °C).

-

A solution of methyllithium (or another suitable methyl organometallic reagent) is added dropwise to the cooled solution.

-

The reaction mixture is stirred at low temperature for a specified period to allow for the formation of the intermediate imine.

-

The reaction is then quenched by the addition of an aqueous acidic solution (e.g., dilute HCl).

-

The mixture is allowed to warm to room temperature and stirred to facilitate the hydrolysis of the imine to the ketone.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield this compound.

NMR Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of the solid sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to an NMR tube.

Data Acquisition:

-

¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.[8]

-

The chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).[9]

-

Data processing involves Fourier transformation of the free induction decay (FID) signal, followed by phase and baseline correction.

IR Spectroscopy

Sample Preparation (Thin Solid Film Method):

-

A small amount of the solid sample (a few milligrams) is dissolved in a volatile solvent like methylene chloride or acetone.[1]

-

A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).

-

The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the clean salt plate is typically recorded first and subtracted from the sample spectrum.

-

The spectrum is usually recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Preparation:

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

The solution may be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

Data Acquisition:

-

Mass spectra are acquired using a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

The instrument is operated in a mode to detect positive or negative ions, depending on the nature of the analyte.

-

The data is collected over a specific mass-to-charge (m/z) range.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

References

- 1. researchgate.net [researchgate.net]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. 3-Acetylpyridine(350-03-8) 13C NMR spectrum [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. preprints.org [preprints.org]

The Rising Therapeutic Potential of 3-Acetylpyridin-2(1H)-one Derivatives: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the diverse biological activities of 3-acetylpyridin-2(1H)-one derivatives, a class of heterocyclic compounds demonstrating significant promise in medicinal chemistry. This document, intended for researchers, scientists, and drug development professionals, details their therapeutic potential, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways and workflows.

The pyridine nucleus is a cornerstone in the development of numerous natural and synthetic therapeutic agents, including vitamins, coenzymes, and a wide array of pharmaceuticals.[1][2] Derivatives of this compound have emerged as a versatile scaffold, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antioxidant effects. This guide synthesizes the current understanding of these compounds to facilitate further research and development.

Quantitative Biological Activity Data

The following tables summarize the reported biological activities of various this compound and related pyridin-2(1H)-one derivatives, providing a comparative view of their potency.

Table 1: Antiproliferative Activity of Pyridin-2(1H)-one Derivatives (IC50)

| Compound | Cell Line | IC50 (µM) | Reference |

| 1-Phenyl-5-((m-tolylamino)methyl)pyridin-2(1H)-one (22) | A549 (Lung Carcinoma) | 130 | [3] |

| Derivative 3b | HCT-116 (Colon Carcinoma) | 6.55 ± 0.45 | [1] |

| HepG-2 (Hepatocellular Carcinoma) | 7.21 ± 0.51 | [1] | |

| MCF-7 (Breast Adenocarcinoma) | >50 | [1] | |

| Derivative 4c | HCT-116 | 7.11 ± 0.52 | [1] |

| HepG-2 | 8.23 ± 0.63 | [1] | |

| MCF-7 | >50 | [1] | |

| Derivative 5d | HCT-116 | 8.21 ± 0.61 | [1] |

| HepG-2 | 9.53 ± 0.77 | [1] | |

| MCF-7 | >50 | [1] | |

| Derivative 7b | HCT-116 | 9.83 ± 0.72 | [1] |

| HepG-2 | 10.21 ± 0.83 | [1] | |

| MCF-7 | >50 | [1] | |

| Doxorubicin (Control) | HCT-116 | 1.21 ± 0.09 | [1] |

| HepG-2 | 1.35 ± 0.11 | [1] | |

| MCF-7 | 1.55 ± 0.13 | [1] |

Table 2: Antimicrobial Activity of Pyridine Derivatives (MIC)

| Compound Class | Organism | MIC (µg/mL) | Reference |

| 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives | Staphylococcus aureus | 32 - 64 | [4] |

| Imidazo[2,1‐b][3][5][6]thiadiazole-Pyridine Derivatives | Gram-positive bacteria | 4 - 64 | [7] |

| Nitrofuran-Pyridine Derivatives | Histoplasma capsulatum | 0.48 - >250 | [8] |

| Paracoccidioides brasiliensis | 0.48 - 31.25 | [8] | |

| Trichophyton spp. | 0.98 | [8] | |

| Candida and Cryptococcus neoformans | 3.9 | [8] |

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to ensure reproducibility and facilitate comparative analysis.

Antiproliferative Activity Assessment (MTT Assay)

The in vitro cytotoxicity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2]

Protocol:

-

Cell Seeding: Human cancer cell lines (e.g., HCT-116, HepG-2, MCF-7) are seeded in 96-well plates at a density of 5x10^4 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are treated with the test compounds at various concentrations for a specified period, typically 48 hours. A control group treated with the vehicle (e.g., DMSO) is also included.

-

MTT Incubation: After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.

Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)

The antioxidant potential of the compounds is evaluated by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[9][10]

Protocol:

-

Solution Preparation: A stock solution of DPPH (e.g., 1 mM) is prepared in methanol or ethanol. Test compounds are dissolved in a suitable solvent (e.g., DMSO) at various concentrations.[11]

-

Reaction Mixture: In a 96-well plate or cuvettes, a specific volume of the test compound solution is mixed with the DPPH solution.[9][11]

-

Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.[9][11]

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[9][11]

-

Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the reaction mixture.

-

EC50 Determination: The EC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)

This method is used to assess the antimicrobial activity of the synthesized compounds.[12]

Protocol:

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the microbial suspension.

-

Disk Application: Sterile filter paper disks impregnated with a known concentration of the test compound (e.g., 10 µg/mL) are placed on the surface of the agar.[12]

-

Incubation: The plates are incubated under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where microbial growth is inhibited, is measured in millimeters. The size of the zone is indicative of the compound's antimicrobial activity.

Visualizing Mechanisms and Workflows

To better illustrate the complex processes involved in the study of this compound derivatives, the following diagrams have been generated using the DOT language.

Caption: General workflow for the synthesis and biological evaluation of pyridin-2(1H)-one derivatives.

Certain pyridin-2(1H)-one derivatives have been shown to exert their anticancer effects by inhibiting the eukaryotic translation initiation factor 3a (eIF3a).[3] eIF3a can regulate the mTOR signaling pathway, which is crucial for cell growth and proliferation, by controlling the synthesis of the regulatory-associated protein of mTOR (Raptor).[13]

Caption: Simplified signaling pathway of eIF3a-mediated inhibition of mTORC1 by a pyridin-2(1H)-one derivative.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, pharmacophores, and mechanism study of pyridin-2(1H)-one derivatives as regulators of translation initiation factor 3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. medcraveonline.com [medcraveonline.com]

- 11. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eIF3a regulation of mTOR signaling and translational control via HuR in cellular response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

The Medicinal Chemistry of 3-Acetylpyridin-2(1H)-one: A Technical Guide to a Versatile Scaffold

For Researchers, Scientists, and Drug Development Professionals

The pyridin-2(1H)-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and structural properties allow for diverse interactions with various biological targets. The introduction of an acetyl group at the 3-position creates 3-acetylpyridin-2(1H)-one, a versatile building block with significant potential for the development of novel therapeutics. This technical guide provides an in-depth overview of the synthesis, potential applications, and biological evaluation of this compound and its derivatives, with a focus on anticancer, antibacterial, and neuroprotective activities.

Synthesis of the this compound Core

The synthesis of this compound and its derivatives can be achieved through several established routes. One common method involves the cyclization of appropriate precursors. For instance, a derivative of this compound has been synthesized by the cyclization of 3-acetyl-7-hydroxy-2H-chromen-2-one with ethyl acetoacetate in the presence of ammonium acetate. Another approach involves the reaction of substituted 3-cyanopyridine-2(1H)-thiones with methyllithium to yield 3-acetylpyridine-2(1H)-thiones, which are closely related analogs. The synthesis of the core structure is foundational for the subsequent development of a diverse library of derivatives for biological screening.

Key Therapeutic Applications and Biological Activities

Derivatives of the this compound core have demonstrated promising activity across several therapeutic areas. The pyridinone scaffold is a known pharmacophore that can act as a hydrogen bond donor and acceptor, facilitating interactions with various enzymes and receptors.

Anticancer Activity

The pyridin-2(1H)-one nucleus is a component of many compounds with antiproliferative effects. The mechanism of action for some pyridone derivatives involves the induction of cell cycle arrest and apoptosis. Specifically, certain pyridone compounds have been shown to cause G2/M phase arrest and trigger apoptosis through the upregulation of tumor suppressor p53 and c-Jun N-terminal kinase (JNK).

Table 1: Anticancer Activity of Selected Pyridin-2(1H)-one Derivatives

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 | Antiproliferative | 4.5 ± 0.3 | [1] |

| 1-Phenyl-5-((m-tolylamino)methyl)pyridine-2(1H)-one | A549 | Antiproliferative | 0.13 | [1] |

| Pyridone-quinazoline derivative (42a) | MCF-7 | Antiproliferative | ~9-15 | |

| Pyridone-quinazoline derivative (42b) | HeLa | Antiproliferative | ~9-15 | |

| Pyridone-quinazoline derivative (42c) | HepG2 | Antiproliferative | ~9-15 |

Note: IC50 values are presented as reported in the cited literature. Direct quantitative data for the parent this compound is limited in the reviewed literature; the table presents data for structurally related and more complex derivatives to illustrate the potential of the core scaffold.

Antibacterial and Antifungal Activity

The pyridinone scaffold has also been explored for its antimicrobial properties. A synthesized derivative of this compound demonstrated strong antibacterial activity against Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, and Klebsiella sp. when compared to the standard drug Ampicillin. The same compound also showed high antifungal efficacy against Candida albicans in comparison to fluconazole. The mechanism of antimicrobial action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Table 2: Antibacterial Activity of a this compound Derivative

| Organism | Activity | Result | Reference |

| Staphylococcus aureus | Antibacterial | Strong activity | [2] |

| Staphylococcus epidermidis | Antibacterial | Strong activity | [2] |

| Escherichia coli | Antibacterial | Strong activity | [2] |

| Klebsiella sp. | Antibacterial | Strong activity | [2] |

| Candida albicans | Antifungal | High efficacy | [2] |

Note: The results are qualitative as reported in the source. Specific MIC (Minimum Inhibitory Concentration) values for this derivative were not provided.

Neuroprotective Effects

The parent compound, 3-acetylpyridine, is a known neurotoxin that can cause degeneration of the extrapyramidal and cerebellar motor systems. However, derivatives of the pyridinone scaffold are being investigated for their neuroprotective potential. These compounds are often designed as antioxidants or modulators of specific neuronal signaling pathways to counteract neurodegenerative processes.

Experimental Protocols

Detailed and standardized protocols are critical for the reproducible evaluation of the biological activity of synthesized compounds. Below are methodologies for key assays.

MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., HepG2, A549)

-

Complete culture medium

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Kirby-Bauer Disk Diffusion Method for Antibacterial Susceptibility

This method assesses the susceptibility of bacteria to antimicrobial agents.

Materials:

-

Mueller-Hinton agar plates

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Sterile swabs

-

Sterile filter paper discs

-

Stock solution of the this compound derivative

-

Standard antibiotic discs (e.g., Ampicillin)

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile swab into the inoculum suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

-

Disc Application: Aseptically place sterile filter paper discs impregnated with a known concentration of the test compound onto the agar surface. Also, place a standard antibiotic disc as a positive control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disc in millimeters.

-

Interpretation: Compare the zone of inhibition of the test compound with that of the standard antibiotic to assess its antibacterial activity.

Visualizing Mechanisms and Workflows

Understanding the molecular pathways targeted by this compound derivatives and the workflow of their discovery is crucial for rational drug design.

Signaling Pathway for Anticancer Activity

The following diagram illustrates a potential signaling pathway for the anticancer activity of certain pyridone derivatives, leading to cell cycle arrest and apoptosis.

Caption: Anticancer signaling pathway of certain pyridone derivatives.

Experimental Workflow for Drug Discovery

The following diagram outlines a typical workflow for the discovery and evaluation of novel this compound derivatives.

Caption: Drug discovery workflow for this compound derivatives.

Conclusion

This compound represents a promising and versatile scaffold for the development of new therapeutic agents. Its derivatives have shown significant potential in the fields of oncology, infectious diseases, and neuroprotection. The synthetic accessibility of the pyridinone core allows for the generation of diverse chemical libraries, and the established in vitro assays provide robust methods for evaluating their biological activity. Further investigation into the structure-activity relationships and mechanisms of action of this compound derivatives will be crucial in unlocking their full therapeutic potential and advancing them through the drug discovery pipeline.

References

3-Acetylpyridin-2(1H)-one: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylpyridin-2(1H)-one, a member of the substituted pyridinone family, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural features, combining a nucleophilic nitrogen, an electrophilic carbonyl group, and a reactive acetyl moiety on a conjugated pyridinone core, provide a rich platform for a diverse array of chemical transformations. This guide offers a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a focus on its utility in constructing complex molecular architectures relevant to medicinal chemistry and materials science.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective application in synthesis. Key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 62838-65-7 | [1] |

| IUPAC Name | 3-acetyl-1H-pyridin-2-one | [1] |

| Molecular Formula | C₇H₇NO₂ | [1] |

| Molecular Weight | 137.14 g/mol | [1] |

| Boiling Point | 328.7 °C at 760 mmHg | [1] |

| Density | 1.218 g/cm³ | [1] |

Spectroscopic Data Summary

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the methyl protons of the acetyl group, and protons on the pyridinone ring. |

| ¹³C NMR | Resonances for the acetyl carbonyl, pyridinone carbonyl, methyl carbon, and carbons of the heterocyclic ring. |

| IR Spectroscopy | Characteristic absorption bands for N-H, C=O (acetyl), and C=O (pyridinone) stretching vibrations. |

| Mass Spectrometry | Molecular ion peak corresponding to the exact mass of the compound. |

Synthesis of this compound

While various methods exist for the synthesis of substituted pyridin-2-ones, a common strategy for introducing the 3-acetyl group involves the reaction of a suitable precursor with an acetylating agent or the cyclization of an appropriately functionalized acyclic precursor.

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be envisioned through a multi-step sequence starting from readily available materials. One such conceptual pathway is outlined below.

Caption: Conceptual synthetic pathway to this compound.

Experimental Protocol: Synthesis of 3-Acetylpyridine-2(1H)-thione (Sulfur Analog)

A detailed protocol for the synthesis of the corresponding thione analog provides valuable insight into the chemistry of related pyridinones. This procedure involves the reaction of a 3-cyanopyridine-2(1H)-thione with an organometallic reagent.[2]

To a solution of methyllithium in diethyl ether, a solid 3-cyanopyridine-2(1H)-thione is added portion-wise at a controlled temperature. The reaction mixture is stirred for a specified period, followed by quenching with a suitable proton source. The product, 3-acetylpyridine-2(1H)-thione, is then isolated and purified using standard techniques such as recrystallization or column chromatography. For optimal results, a 1:3 molar ratio of the thione to methyllithium is recommended.[2]

Applications in Organic Synthesis

The trifunctional nature of this compound makes it a versatile precursor for a wide range of heterocyclic compounds.

Condensation Reactions

The acetyl group of this compound readily undergoes condensation reactions with various nucleophiles, providing a straightforward route to more complex molecular scaffolds.

Reaction with Amines and Hydrazines

Condensation with primary amines or hydrazines can lead to the formation of imines or hydrazones, respectively. These products can then undergo further cyclization reactions to generate fused heterocyclic systems. For instance, reaction with hydroxylamine hydrochloride can yield the corresponding oxime derivative.[3]

Caption: Condensation of this compound with hydroxylamine.

Knoevenagel Condensation

The acetyl group can participate in Knoevenagel-type condensations with active methylene compounds, leading to the formation of α,β-unsaturated systems which are valuable intermediates for further transformations.

Experimental Protocol: Synthesis of a Substituted Pyridin-2(1H)-one Derivative via Condensation

The following protocol describes the synthesis of a more complex pyridin-2(1H)-one derivative, illustrating the reactivity of the acetyl group.[4]

A mixture of 3-acetyl-7-hydroxy-2H-chromen-2-one, ethyl acetoacetate, and ammonium acetate is refluxed in a suitable solvent. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product, 3-acetyl-4-(4-(dimethylamino)phenyl)-6-(7-hydroxy-2-oxo-2H-chromen-3-yl)pyridin-2(1H)-one, is collected by filtration, washed, and purified by recrystallization.[4]

Multicomponent Reactions

This compound is an excellent substrate for multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single pot.

Synthesis of Substituted Pyridines

In the presence of a nitrile, an aldehyde, and an ammonium source, this compound can participate in MCRs to afford highly substituted pyridine derivatives.

Caption: Multicomponent reaction involving this compound.

Cycloaddition Reactions

The diene system within the pyridinone ring of this compound can potentially participate in cycloaddition reactions, such as the Diels-Alder reaction, providing a pathway to bridged bicyclic structures. The reactivity in such reactions is influenced by the substituents on the pyridinone ring and the nature of the dienophile.

General Workflow for Investigating Diels-Alder Reactivity

References

An In-depth Technical Guide on the Reactivity of the Acetyl Group in 3-Acetylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the acetyl group in 3-acetylpyridin-2(1H)-one, a versatile heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The document details various transformations of the acetyl moiety, including reactions at the carbonyl carbon and the α-methyl group. Key reactions such as condensation, oxidation, reduction, and halogenation are discussed, supported by quantitative data and detailed experimental protocols derived from literature on the target molecule and its close analogs. Furthermore, this guide elucidates the role of the pyridin-2(1H)-one core as a pharmacophore, with a particular focus on its emerging application as a scaffold for Tropomyosin Receptor Kinase (TRK) inhibitors in oncology. A diagram of the TRK signaling pathway is provided to illustrate the mechanism of action for potential drug candidates based on this core structure.

Introduction

The this compound scaffold is a prominent structural motif in medicinal chemistry, recognized for its diverse biological activities, including antibacterial, antifungal, antioxidant, and kinase inhibitory properties.[1] The reactivity of the acetyl group is central to the synthetic utility of this molecule, allowing for a wide range of chemical modifications to develop new derivatives with tailored pharmacological profiles. This guide focuses on the key chemical transformations of this acetyl group, providing a technical resource for researchers engaged in the synthesis and development of novel therapeutics based on the pyridin-2(1H)-one core.

Chemical Reactivity of the Acetyl Group

The acetyl group in this compound features two primary sites for chemical reactions: the electrophilic carbonyl carbon and the acidic α-methyl protons. This dual reactivity allows for a variety of synthetic transformations.

Reactions at the α-Methyl Group (Enolate Chemistry)

The protons on the methyl group adjacent to the carbonyl are acidic and can be removed by a base to form an enolate. This nucleophilic enolate is a key intermediate for several carbon-carbon bond-forming reactions.

The most well-documented reactions involving the α-methyl group are base-catalyzed condensations with aldehydes, such as the Claisen-Schmidt and Knoevenagel reactions, to form α,β-unsaturated ketones (chalcones) and related structures.

-

Claisen-Schmidt Condensation: This reaction involves the condensation of this compound with an aromatic aldehyde in the presence of a base, such as aqueous potassium hydroxide, to yield a chalcone derivative. These chalcones are valuable intermediates for the synthesis of other heterocyclic systems like pyrimidines.

-

Knoevenagel Condensation: This condensation occurs with an active methylene compound and a carbonyl group. In the context of this compound, it can react with various aldehydes. The resulting α,β-unsaturated systems are important pharmacophores.

Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) replaces the α-protons to form an enaminone. This transformation introduces a versatile three-carbon unit that can be used for the synthesis of various heterocyclic systems.

The α-methyl group can be halogenated, typically under acidic conditions or using reagents like N-bromosuccinimide (NBS). The resulting α-haloacetyl derivative is a potent electrophile and a valuable precursor for further nucleophilic substitution reactions.

Reactions at the Carbonyl Group

The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by nucleophiles.

The acetyl group can be reduced to the corresponding secondary alcohol using reducing agents such as sodium borohydride (NaBH₄). This transformation is useful for introducing a hydroxyl group and a new chiral center.

The carbonyl group readily condenses with hydroxylamine to form an oxime, and with hydrazines to form hydrazones. These derivatives are important in their own right and can also serve as intermediates for further cyclization reactions to form five-membered heterocycles.

Quantitative Data Presentation

The following tables summarize quantitative data for key reactions of the acetyl group, based on studies of this compound and its close analogs.

Table 1: Condensation Reactions of 3-Acetylpyridine Analogs

| Reaction Type | Aldehyde | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Claisen-Schmidt | 2,4-Dichlorobenzaldehyde | 40% aq. KOH | Ethanol | Room Temp. | 24 | 82 | [2] |

| Claisen-Schmidt | 4-Chlorobenzaldehyde | 40% aq. KOH | Ethanol | Room Temp. | 24 | 82 | [2] |

| Claisen-Schmidt | 4-Fluorobenzaldehyde | 40% aq. KOH | Ethanol | Room Temp. | 24 | 90 |[2] |

Table 2: Reactions at the Carbonyl Group of 3-Acetyl-4-hydroxy-1-phenylpyridin-2(1H)-one

| Reagent | Base/Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Hydroxylamine HCl | Sodium Bicarbonate | Not specified | Reflux | Oxime derivative | Good | [3] |

| Alkyl halides | Anhydrous K₂CO₃ | Not specified | Not specified | 3-Alkyloxyiminoacetyl derivative | Moderate |[3] |

Experimental Protocols

The following are representative experimental protocols for key reactions, adapted from literature for closely related compounds. Researchers should optimize these conditions for this compound.

Protocol 1: General Procedure for Claisen-Schmidt Condensation

-

Reaction: 3-Acetylpyridine + Aromatic Aldehyde → Chalcone

-

Procedure: To a solution of 3-acetylpyridine (1 equivalent) and the respective aromatic aldehyde (1 equivalent) in a minimum amount of ethanol, add 40% aqueous potassium hydroxide solution (e.g., 15 mL for a 0.001 mol scale reaction). Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by TLC. Upon completion, pour the reaction mixture into crushed ice. If necessary, acidify with dilute HCl. Filter the separated solid, dry it, and purify by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).[2]

Protocol 2: General Procedure for the Formation of Enaminone

-

Reaction: 3-Acetyl-6-bromo-2H-chromen-2-one + DMF-DMA → Enaminone

-

Procedure (Analogous): A mixture of 3-acetyl-6-bromo-2H-chromen-2-one (1 equivalent) and N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 equivalents) in dry xylene is heated under reflux for a specified time (monitor by TLC). After cooling, the solvent is removed under reduced pressure, and the residue is triturated with a suitable solvent (e.g., ethanol) to afford the solid enaminone product, which is then collected by filtration.[4]

Protocol 3: General Procedure for Reduction with Sodium Borohydride

-

Reaction: Ketone → Secondary Alcohol

-

Procedure (General): Dissolve the ketone (1 equivalent) in a suitable alcoholic solvent such as methanol or ethanol. Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) (typically 1-1.5 equivalents) portion-wise while maintaining the low temperature. After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC. Once the starting material is consumed, carefully add a dilute acid (e.g., 1M HCl) to quench the reaction. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol, which can be purified by chromatography or recrystallization.

Application in Drug Development: Targeting the TRK Signaling Pathway

The pyridin-2(1H)-one scaffold is a key feature in a number of kinase inhibitors. Recent studies have highlighted its potential in the development of inhibitors for Tropomyosin Receptor Kinases (TRKs), which are validated targets in oncology.[5][6]

The TRK Signaling Pathway

TRK receptors (TRKA, TRKB, TRKC) are receptor tyrosine kinases that are activated by neurotrophins.[7] In several cancers, chromosomal rearrangements can lead to the formation of TRK fusion proteins, resulting in constitutively active kinases that drive tumor growth and proliferation.[8] The activation of TRK receptors initiates several downstream signaling cascades, including the RAS/MAPK/ERK, PI3K/AKT, and PLCγ pathways, which promote cell survival, proliferation, and differentiation.[1][9]

Pyridin-2(1H)-ones as TRK Inhibitors

Pyridin-2(1H)-one derivatives have been identified as potent TRK inhibitors.[5] The pyridinone core often acts as a hinge-binder, forming key hydrogen bonds within the ATP-binding pocket of the kinase, similar to how ATP's adenine ring binds. Modifications at the 3-position, originating from the acetyl group, can be directed towards other regions of the ATP pocket to enhance potency and selectivity.

Caption: TRK Signaling Pathway and Inhibition by Pyridin-2(1H)-one Analogs.

Conclusion

The acetyl group of this compound is a highly versatile functional handle that allows for a diverse range of chemical modifications. Through reactions at both the α-methyl and carbonyl positions, a wide array of derivatives can be synthesized. The utility of these transformations is particularly relevant in the field of drug discovery, where the pyridin-2(1H)-one scaffold has shown significant promise as a core element for kinase inhibitors, notably targeting the TRK pathway in cancer. This guide provides a foundational understanding of the reactivity of this important molecule, offering valuable insights and practical protocols for researchers aiming to explore and exploit its synthetic potential in the development of new therapeutic agents.

References

- 1. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. science.lpnu.ua [science.lpnu.ua]

- 4. mdpi.com [mdpi.com]

- 5. Discovery, Optimization, and Evaluation of Novel Pyridin-2(1 H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trk receptor tyrosine kinases: a bridge between cancer and neural development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

An In-depth Technical Guide to the Solubility and Stability of 3-Acetylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of 3-acetylpyridin-2(1H)-one. While extensive quantitative experimental data for this specific compound is limited in publicly available literature, this document consolidates existing knowledge on its synthesis, physicochemical properties, and the critical role of tautomerism in determining its behavior. Furthermore, it offers detailed, adaptable experimental protocols for researchers to systematically determine the solubility and stability profiles of this compound, addressing a notable gap in the current scientific literature.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyridinone scaffold in a wide range of biologically active molecules. Pyridinone derivatives are known to exhibit diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The physicochemical properties of these compounds, particularly their solubility and stability, are critical parameters that influence their developability as therapeutic agents, affecting formulation, bioavailability, and shelf-life.

A key characteristic of 2-pyridinones is the existence of keto-enol tautomerism, where this compound can exist in equilibrium with its tautomeric form, 3-acetyl-2-hydroxypyridine. This equilibrium is highly dependent on the solvent environment and the physical state of the compound, which in turn dictates its solubility and stability. This guide aims to provide a thorough understanding of these aspects and to equip researchers with the necessary methodologies to conduct further investigations.

Physicochemical Properties

Currently, there is a scarcity of publicly available, quantitative data on the physicochemical properties of this compound. The available information is primarily qualitative and derived from studies on its synthesis and the synthesis of its derivatives.

Tautomerism

The most critical factor influencing the properties of this compound is its tautomeric equilibrium. The compound can exist in two forms: the lactam (pyridinone) and the lactim (hydroxypyridine) form.

Generally, for 2-pyridone systems, the pyridin-2(1H)-one (lactam) form is predominant in the solid state and in polar solvents. In contrast, the 2-hydroxypyridine (lactim) form can be more favored in the gas phase and in non-polar solvents. This solvent-dependent equilibrium has profound implications for the solubility and stability of the compound.

Qualitative Solubility Profile

Based on the general behavior of pyridinone-containing molecules, a qualitative solubility profile for this compound can be predicted. However, experimental verification is essential.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | ||

| Water | Sparingly Soluble | The pyridinone form, which is expected to dominate in water, has both hydrogen bond donor (N-H) and acceptor (C=O) sites, but the overall molecule has significant non-polar character. |

| Alcohols (Methanol, Ethanol) | Soluble | These solvents can engage in hydrogen bonding with both tautomeric forms. |

| Polar Aprotic | ||

| DMSO, DMF | Soluble | These solvents are good at solvating polar molecules. |

| Acetonitrile | Moderately Soluble | Less polar than DMSO and DMF, but should still be a reasonable solvent. |

| Non-Polar | ||

| Toluene, Hexane | Sparingly Soluble to Insoluble | The lactim form might be more prevalent, but the overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |

| Dichloromethane, Chloroform | Moderately Soluble | These solvents have intermediate polarity and may solvate the compound reasonably well. |

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and formulation. Forced degradation studies are necessary to identify potential degradation pathways and to develop stability-indicating analytical methods. While specific data for this compound is not available, the following sections outline the expected stability profile based on the chemistry of pyridinones and provide a protocol for its determination.

Factors Influencing Stability

-

pH: The pyridinone ring can be susceptible to hydrolysis under strongly acidic or basic conditions. The acetyl group may also undergo hydrolysis.

-

Oxidation: The electron-rich pyridine ring may be susceptible to oxidation, especially in the presence of oxidizing agents.

-

Light: Photochemical degradation is a possibility for many aromatic and heterocyclic compounds.

-

Temperature: Thermal degradation can occur at elevated temperatures, leading to decomposition.

Experimental Protocols

The following protocols are provided as a guide for researchers to determine the solubility and stability of this compound.

Solubility Determination (Shake-Flask Method)

This method is a standard approach for determining the equilibrium solubility of a compound in various solvents.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C and 37 °C). Agitate the samples for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved particles.

-

Analysis: Dilute the filtered solution with an appropriate solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Quantification: Determine the concentration of the compound in the original saturated solution by back-calculating from the dilution. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to develop a stability-indicating analytical method.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of an acid (e.g., 0.1 M or 1 M HCl) and keep at room temperature or elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of a base (e.g., 0.1 M or 1 M NaOH) and keep at room temperature.

-

Oxidative Degradation: Mix the stock solution with an equal volume of an oxidizing agent (e.g., 3% or 30% hydrogen peroxide) and keep at room temperature.

-

Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60-80 °C).

-

Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

-

Sample Analysis: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

-

Data Evaluation: Calculate the percentage of degradation of this compound and identify the major degradation products. The structure of significant degradants can be elucidated using techniques like LC-MS/MS and NMR.

Data Presentation

As quantitative data becomes available through the execution of the protocols described above, it should be summarized in clearly structured tables for easy comparison.

Table 2: Example of a Solubility Data Table

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | Experimental Data | Calculated Data |

| Water | 37 | Experimental Data | Calculated Data |

| Methanol | 25 | Experimental Data | Calculated Data |

| Ethanol | 25 | Experimental Data | Calculated Data |

| Acetonitrile | 25 | Experimental Data | Calculated Data |

| DMSO | 25 | Experimental Data | Calculated Data |

Table 3: Example of a Forced Degradation Data Table

| Stress Condition | Time (hours) | % Degradation of Parent Compound | Number of Degradants | Major Degradant (Retention Time) |

| 0.1 M HCl (60°C) | 24 | Experimental Data | Experimental Data | Experimental Data |

| 0.1 M NaOH (RT) | 24 | Experimental Data | Experimental Data | Experimental Data |

| 3% H₂O₂ (RT) | 24 | Experimental Data | Experimental Data | Experimental Data |

| Thermal (80°C) | 48 | Experimental Data | Experimental Data | Experimental Data |

| Photolytic | - | Experimental Data | Experimental Data | Experimental Data |

Conclusion

While this compound is a molecule of interest for drug development, a comprehensive understanding of its solubility and stability is currently hampered by a lack of published quantitative data. This guide has provided a framework for understanding the key physicochemical properties of this compound, with a particular emphasis on the role of tautomerism. The detailed experimental protocols for solubility determination and forced degradation studies are intended to empower researchers to generate the necessary data to advance their research and development efforts. The systematic characterization of the solubility and stability of this compound will be instrumental in unlocking its full therapeutic potential.

An In-depth Technical Guide on 3-Acetylpyridin-2(1H)-one: Synthesis, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 3-acetylpyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. The document details its discovery and historical synthesis, offering a deep dive into various synthetic methodologies complete with detailed experimental protocols. Key physicochemical and spectroscopic data are systematically presented in tabular format for clarity and comparative analysis. Furthermore, this guide explores the known biological activities of this compound and its derivatives, summarizing key findings related to their potential therapeutic applications. While information on the specific signaling pathways of the parent compound remains limited, this paper discusses the mechanistic insights gleaned from studies of its close analogs.

Introduction

This compound, also known as 3-acetyl-2-pyridone, is a substituted pyridinone scaffold that has garnered attention in the field of organic and medicinal chemistry. Its structure, featuring both a ketone and a lactam functionality, provides a versatile platform for chemical modifications, leading to a diverse range of derivatives with significant biological potential. The pyridin-2(1H)-one core is a prevalent motif in numerous natural products and pharmacologically active compounds, exhibiting a wide spectrum of activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] This guide aims to consolidate the current knowledge on this compound, with a focus on its synthesis, characterization, and biological evaluation.

Discovery and History

The precise historical account of the initial discovery and synthesis of this compound is not prominently documented in readily available literature, suggesting it may have emerged from broader studies on pyridinone chemistry. Research into pyridinone derivatives gained significant traction in the mid-20th century, driven by the discovery of their diverse biological activities. While seminal papers specifically detailing the first synthesis of the parent this compound are not easily identifiable, early investigations into the synthesis of substituted 2-pyridones likely paved the way for its eventual preparation. The related compound, 3-acetylpyridine, was first synthesized in the early 20th century and has been extensively studied.[2] Methodologies developed for the synthesis of other 3-acyl-2-pyridones have been adapted to produce the title compound.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its analogs can be achieved through several synthetic routes. These methods often involve the construction of the pyridinone ring followed by or concurrent with the introduction of the acetyl group at the C3 position.

Synthesis of Substituted this compound Derivatives

A common strategy for synthesizing derivatives involves the reaction of 3-cyanopyridine-2(1H)-thiones with organometallic reagents. For instance, substituted 3-acetylpyridine-2(1H)-thiones have been prepared by reacting substituted 3-cyanopyridine-2(1H)-thiones with methyllithium.[3]

Another approach involves the cyclization of precursors to form the pyridinone ring. For example, a derivative, 3-acetyl-4-(4-(dimethylamino)phenyl)-6-(7-hydroxy-2-oxo-2H-chromen-3-yl)pyridin-2(1H)-one, was synthesized by the cyclization of 3-acetyl-7-hydroxy-2H-chromen-2-one with ethyl acetoacetate in the presence of ammonium acetate.[4]

Derivatives such as 3-acetyl-4-hydroxy-1-phenylpyridin-2(1H)-ones can be obtained through the ring-opening reaction of 4-hydroxy-6-phenyl-6H-pyrano[3,2-c]-pyridin-2,5-diones.[5]

Experimental Protocols

Synthesis of 3-Acetylpyridine-2(1H)-thiones from 3-Cyanopyridine-2(1H)-thiones [3]

-

Reaction Setup: A solution of methyllithium in ether is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Procedure: The solid 3-cyanopyridine-2(1H)-thione is added portion-wise to the stirred solution of methyllithium (in a 1:3 molar ratio of thione to MeLi) at a controlled temperature (typically -78 °C to 0 °C).

-

Work-up: The reaction mixture is stirred for a specified period, after which it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired 3-acetylpyridine-2(1H)-thione.

Synthesis of a this compound Derivative via Cyclization [4]

-

Starting Material Synthesis: 3-acetyl-7-hydroxy-2H-chromen-2-one is first synthesized by the reaction of 2,4-dihydroxybenzaldehyde with ethyl acetoacetate.

-

Cyclization Reaction: The synthesized 3-acetyl-7-hydroxy-2H-chromen-2-one is then cyclized with ethyl acetoacetate and an aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde) in the presence of ammonium acetate.

-

Procedure: The reactants are refluxed in a suitable solvent, such as ethanol or acetic acid, for several hours.

-

Isolation: Upon cooling, the product precipitates out of the solution and is collected by filtration, washed with a cold solvent, and dried to afford the this compound derivative.

Diagram of a General Synthetic Workflow

Caption: General workflow for the synthesis of 3-acetylpyridine-2(1H)-thiones.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of a Representative this compound Derivative

| Property | Value |

| Molecular Formula | C26H23N3O4 |

| Molecular Weight | 453.48 g/mol |

| Appearance | Yellowish solid |

| Melting Point | Varies with substitution |

Data for 3-acetyl-4-(4-(dimethylamino)phenyl)-6-(7-hydroxy-2-oxo-2H-chromen-3-yl)pyridin-2(1H)-one.[4]

Table 2: Spectroscopic Data for a Representative this compound Derivative

| Technique | Key Signals |

| ¹H NMR | Singlet at ~10.5 ppm (NH), singlet at ~2.3 ppm (acetyl CH₃) |

| IR (cm⁻¹) | Bands corresponding to N-H, C=O (ketone and lactam), and aromatic C=C stretching |

Data for 3-acetyl-4-(4-(dimethylamino)phenyl)-6-(7-hydroxy-2-oxo-2H-chromen-3-yl)pyridin-2(1H)-one.[4]

Biological Activities and Potential Applications

Derivatives of this compound have been investigated for a range of biological activities, highlighting the therapeutic potential of this chemical scaffold.

Antimicrobial Activity

A novel derivative of this compound demonstrated significant antibacterial activity against Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, and Klebsiella sp. when compared to the standard drug ampicillin.[4] The same compound also exhibited potent antifungal activity against Candida albicans, comparable to fluconazole.[4]

Antiproliferative and Cardiotonic Activity

A series of 3-acetyl-5-acylpyridin-2(1H)-ones were synthesized and evaluated for their cardiotonic activity as analogues of milrinone.[6] While these specific derivatives did not show significant inotropic effects, this line of research indicates the potential for pyridinone-based compounds to interact with cardiovascular targets.[6] The broader class of 2-pyridone derivatives has shown promise as anticancer agents.[7]

Antioxidant Activity

The aforementioned this compound derivative also displayed strong antioxidant activity, with a high capacity for scavenging DPPH and hydroxyl radicals, surpassing that of ascorbic acid in the studied assays.[4]

Table 3: Summary of Biological Activities of this compound Derivatives

| Activity | Target/Assay | Key Findings | Reference |

| Antibacterial | S. aureus, S. epidermidis, E. coli, Klebsiella sp. | Strong activity compared to ampicillin. | [4] |

| Antifungal | C. albicans | Efficacy comparable to fluconazole. | [4] |

| Antioxidant | DPPH and hydroxyl radical scavenging | Stronger activity than ascorbic acid. | [4] |

| Cardiotonic | Spontaneously beating guinea-pig atria | Did not induce significant inotropic effects. | [6] |

Signaling Pathways and Mechanism of Action

Currently, there is a lack of specific studies elucidating the signaling pathways directly modulated by this compound. The biological activities observed for its derivatives suggest potential interactions with various cellular targets. For instance, the antimicrobial effects could arise from the inhibition of essential enzymes or disruption of cell membrane integrity. The antiproliferative activities of related pyridinones often involve the inhibition of kinases or other proteins crucial for cell cycle progression. Further research is required to identify the specific molecular targets and signaling cascades affected by this compound and its derivatives to fully understand their mechanism of action.

Diagram of a Putative Biological Interaction

Caption: Hypothetical mechanism of antimicrobial action.

Conclusion and Future Directions

This compound represents a valuable scaffold in medicinal chemistry, with its derivatives demonstrating promising antibacterial, antifungal, and antioxidant properties. While the historical details of its initial discovery are not well-defined, various synthetic routes to its derivatives have been established. A significant gap in the current knowledge is the lack of comprehensive biological studies and characterization data for the parent compound itself. Future research should focus on:

-

Elucidating the history of its first synthesis and discovery.

-